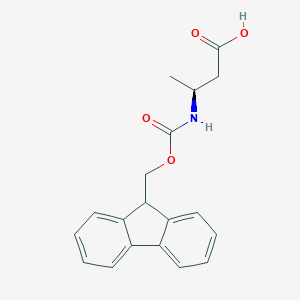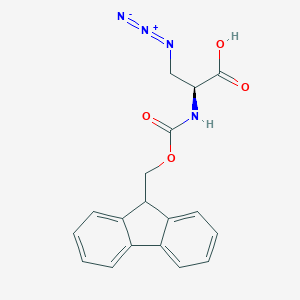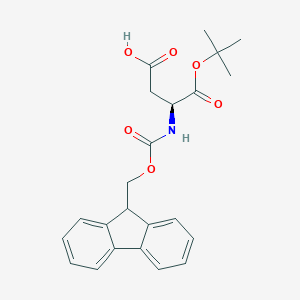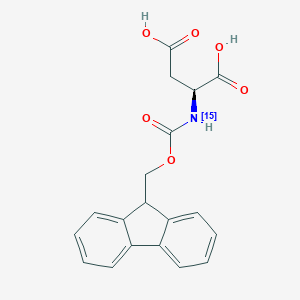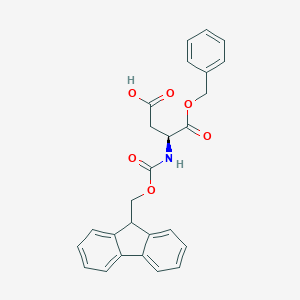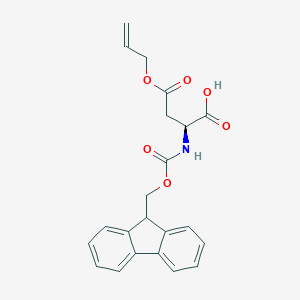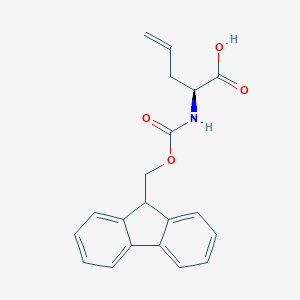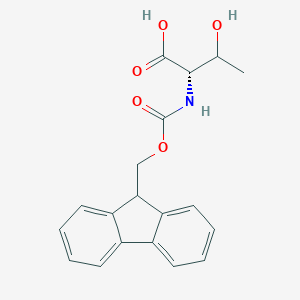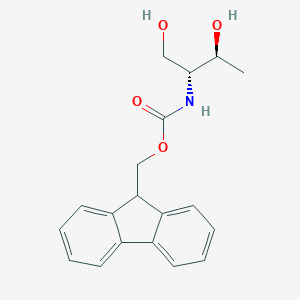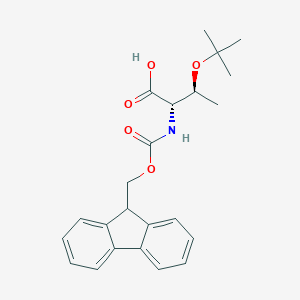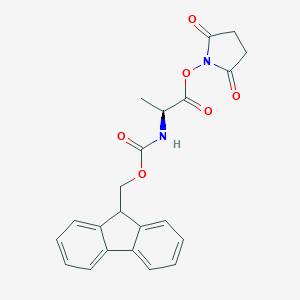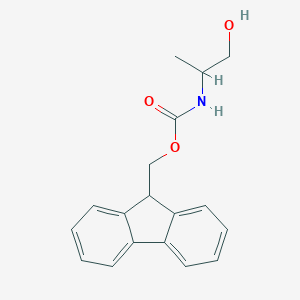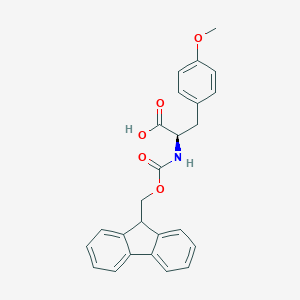
Fmoc-O-Methyl-D-Tyrosine
Übersicht
Beschreibung
Fmoc-O-methyl-D-tyrosine is an Fmoc protected tyrosine derivative . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques . The molecular formula of Fmoc-O-methyl-D-tyrosine is C25H23NO5 .
Synthesis Analysis
Fmoc-O-methyl-D-tyrosine is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Molecular Structure Analysis
The molecular structure of Fmoc-O-methyl-D-tyrosine contains a chiral center, so it can exist in two enantiomers and has optical activity .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
Fmoc-O-methyl-D-tyrosine appears as a white to off-white powder . Its melting point ranges from 158 to 165 °C .Wissenschaftliche Forschungsanwendungen
General Use of Fmoc-O-Methyl-D-Tyrosine
- Scientific Field : Biochemistry and Proteomics
- Application Summary : Fmoc-O-Methyl-D-Tyrosine is an Fmoc protected tyrosine derivative that is potentially useful for proteomics studies and solid phase peptide synthesis techniques .
- Methods of Application : This compound is typically used in the laboratory setting for the synthesis of peptides. The Fmoc group serves as a protective group for the amino acid during the synthesis process. After the peptide chain is formed, the Fmoc group can be removed to reveal the original amino acid .
- Results or Outcomes : The use of Fmoc-O-Methyl-D-Tyrosine in peptide synthesis allows for the creation of complex peptides that can be used in various biochemical and proteomics studies .
Specific Application: Ester Hydrolysis
- Scientific Field : Organic Chemistry
- Application Summary : Fmoc-O-Methyl-D-Tyrosine has been used in the study of ester hydrolysis, specifically in the development of mild orthogonal ester hydrolysis conditions .
- Methods of Application : In this study, calcium (II) iodide was used as a protective agent for the Fmoc protecting group. The conditions for ester hydrolysis were systematically explored and optimized for a broad scope of amino esters .
- Results or Outcomes : The optimized reaction improved on the already known trimethyltin hydroxide, as it produced better yields with greener, inexpensive chemicals and a less extensive energy expenditure .
Application: Hydrogel Formation
- Scientific Field : Material Science
- Application Summary : Fmoc-O-Methyl-D-Tyrosine can be used in the formation of hydrogels. Hydrogels are three-dimensional, hydrophilic, polymeric networks capable of absorbing large amounts of water or biological fluids .
- Methods of Application : The formation of hydrogels involves the self-assembly of Fmoc-O-Methyl-D-Tyrosine into fibrous structures, driven by aromatic π–π stacking and hydrogen bonding interactions . The resulting hydrogels can exhibit pH-controlled ambidextrous gelation, meaning they can form both hydrogels and organogels depending on the pH .
- Results or Outcomes : The hydrogels formed from Fmoc-O-Methyl-D-Tyrosine have several advantages, including high thermal stability, thixotropic property (ability to become fluid when shaken or stirred), high kinetic and mechanical stability, and potential applications in cell culturing, sensing, encapsulation, and electronic materials .
Application: Synthesis of Leu-EnkephalinAmide and Amino Acid Derivatives
- Scientific Field : Biochemistry
- Application Summary : Fmoc-O-Methyl-D-Tyrosine can be used to synthesize Leu-EnkephalinAmide via solid phase synthesis in water. It can also be used to synthesize amino acid derivatives such as Fmoc-Tyr-OAllyl .
- Methods of Application : The synthesis involves solid phase peptide synthesis techniques, where Fmoc-O-Methyl-D-Tyrosine is used as a building block .
- Results or Outcomes : The successful synthesis of Leu-EnkephalinAmide and Fmoc-Tyr-OAllyl demonstrates the utility of Fmoc-O-Methyl-D-Tyrosine in peptide and amino acid derivative synthesis .
Application: Amino Acid Derivatization
- Scientific Field : Organic Chemistry
- Application Summary : Fmoc-O-Methyl-D-Tyrosine can be used to modify amino acids. The C-terminus carboxylic acid usually needs to be protected, typically as a methyl ester .
- Methods of Application : Standard cleavage of methyl esters requires either highly basic or acidic conditions, which are not compatible with Fmoc or acid-labile protecting groups. Therefore, mild orthogonal ester hydrolysis conditions are systematically explored using calcium (II) iodide as a protective agent for the Fmoc protecting group and optimized for a broad scope of amino esters .
- Results or Outcomes : The optimized reaction improved on the already known trimethyltin hydroxide, as it produced better yields with greener, inexpensive chemicals and a less extensive energy expenditure .
Application: Peptide Resin Cleavage and Deprotection
- Scientific Field : Biochemistry
- Application Summary : Fmoc-O-Methyl-D-Tyrosine can be used in the process of peptide resin cleavage and deprotection .
- Methods of Application : After the successful synthesis of a protected peptide, the peptide is detached from the resin support and all the side-chain protecting groups of the amino acid residues are removed to yield the desired peptide. In Fmoc SPPS, this step is normally carried out by treating the peptidyl resin with TFA .
- Results or Outcomes : The process allows for the simultaneous detachment of the peptide from the resin support and removal of all the side-chain protecting groups of the amino acid residues to yield the desired peptide .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-30-17-12-10-16(11-13-17)14-23(24(27)28)26-25(29)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQODLWFOPCSCS-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427180 | |
| Record name | Fmoc-O-Methyl-D-Tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-O-Methyl-D-Tyrosine | |
CAS RN |
201335-88-8 | |
| Record name | Fmoc-O-Methyl-D-Tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



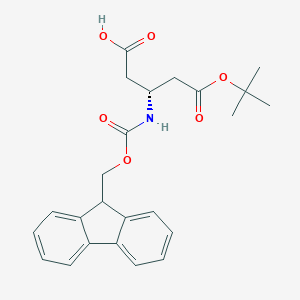
![(3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid](/img/structure/B557523.png)
